molecular formula C14H18ClNO2 B1309940 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid CAS No. 440647-97-2

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid

Cat. No. B1309940
CAS RN: 440647-97-2
M. Wt: 267.75 g/mol
InChI Key: BGTLCSVQOWZGHB-UHFFFAOYSA-N
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Description

“1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid” is a chemical compound . It is related to Ketamine , which is a medication primarily used for induction and maintenance of anesthesia . It has also been used for pain management and to treat depression .


Synthesis Analysis

The synthesis of a similar compound, Ketamine, has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This results in 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate is then iminated by methyl amine, and finally, the obtained imine is rearranged at elevated temperature to synthesize Ketamine .


Molecular Structure Analysis

The molecular formula of “1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid” is C14H18ClNO2. The molecular weight is 267.75 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, Ketamine, include a series of reactions such as dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Synthesis of Ketamine Analogues

The compound serves as a precursor in the synthesis of ketamine, an anesthetic and analgesic drug . Research into creating non-toxic procedures for ketamine synthesis is ongoing, with this compound playing a crucial role in developing new, efficient routes that avoid the use of hazardous materials.

Chemical Safety and Storage Studies

The compound’s safety profile, including handling, storage, and disposal, is critical for laboratory and industrial applications. Research into its stability under different conditions and potential hazards informs best practices for its use in scientific settings .

properties

IUPAC Name

1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLCSVQOWZGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408553
Record name 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

440647-97-2
Record name 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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